(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide
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Description
“(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide” is a chemical compound with the molecular formula C17H16N2O3S . It belongs to the class of benzo[d]thiazole derivatives.
Molecular Structure Analysis
The molecular structure of this compound includes a benzo[d]thiazol-2(3H)-ylidene core, an allyl group at the 3-position, an ethoxy group at the 4-position, and a furan-2-carboxamide group .Scientific Research Applications
Antimicrobial Activity
Research on thiazole-based heterocyclic amides, closely related to the compound , has demonstrated significant antimicrobial activity against a variety of microorganisms. For instance, studies have shown these compounds exhibit good antimicrobial activity against both Gram-negative and Gram-positive bacteria, as well as fungi, suggesting their potential for development into new antimicrobial agents (Cakmak et al., 2022).
Cancer Cell Growth Inhibition
Compounds incorporating benzo[b]furan and thiazol-4-yl groups have been evaluated for their ability to inhibit leukotriene B(4) and show growth inhibitory activity in cancer cell lines, particularly human pancreatic cancer cells. This indicates the potential of these compounds in cancer therapy research (Kuramoto et al., 2008).
Analytical and Spectral Study
Furan ring-containing organic ligands have been synthesized and investigated for their chelating properties with transition metals. These studies include characterizations by elemental analyses and spectral studies, suggesting applications in material science and coordination chemistry (Patel, 2020).
Chemical Synthesis and Reactivity
Research into the synthesis and reactivity of furan-containing compounds provides insights into methodologies for constructing complex molecular architectures. These studies can contribute to the development of novel compounds with potential applications in pharmaceuticals, materials science, and organic synthesis (Aleksandrov et al., 2017).
Properties
IUPAC Name |
N-(4-ethoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-3-10-19-15-12(21-4-2)7-5-9-14(15)23-17(19)18-16(20)13-8-6-11-22-13/h3,5-9,11H,1,4,10H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCASUVGIDMLWFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=CO3)N2CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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